molecular formula C14H11BrFNO2 B3097996 2-bromo-5-fluoro-N-phenylmethoxybenzamide CAS No. 1326564-60-6

2-bromo-5-fluoro-N-phenylmethoxybenzamide

Cat. No. B3097996
CAS RN: 1326564-60-6
M. Wt: 324.14 g/mol
InChI Key: ZSYKXSLZSQWPRX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-phenylmethoxybenzamide (2-BFMPB) is an organic compound that has been widely studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In

Scientific Research Applications

Subheading Structural Analysis of Benzamide Derivatives

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including derivatives similar to 2-bromo-5-fluoro-N-phenylmethoxybenzamide, have been explored. These studies reveal significant insights into the dihedral angles between benzene rings in these compounds, demonstrating the influence of substituents like bromo and fluoro groups on the overall molecular structure. This understanding is crucial in the design and synthesis of structurally precise molecules for various scientific applications (Suchetan et al., 2016).

Applications in Biological Systems

Subheading Potential Inhibition of Photosynthesis

Benzamide derivatives, closely related to 2-bromo-5-fluoro-N-phenylmethoxybenzamide, have been identified as inhibitors of photosynthetic electron transport. This finding indicates potential applications in studying and possibly regulating photosynthesis, with implications for understanding plant biology and developing agricultural technologies (Kráľová et al., 2013).

Molecular Interactions and Drug Development

Subheading GPR35 Agonist Development

Research into N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, structurally akin to 2-bromo-5-fluoro-N-phenylmethoxybenzamide, has shown promising results in developing potent agonists for the G Protein-Coupled Receptor-35 (GPR35). This receptor is a target for treating pain, inflammatory, and metabolic diseases, highlighting the potential of these compounds in therapeutic applications (Wei et al., 2018).

Imaging and Diagnostic Applications

Subheading Radiolabeled Benzamide Compounds in Tumor Imaging

The synthesis and in vivo evaluation of radiolabeled benzamide compounds, similar to 2-bromo-5-fluoro-N-phenylmethoxybenzamide, have been carried out. These studies reveal the potential of such compounds in identifying proliferating tumor cells using imaging techniques like PET, offering valuable tools for cancer diagnosis and the assessment of treatment efficacy (Rowland et al., 2006).

properties

IUPAC Name

2-bromo-5-fluoro-N-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-13-7-6-11(16)8-12(13)14(18)17-19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYKXSLZSQWPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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